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Compound of Interest

Compound Name: 4-Propyl-4-heptanol

Cat. No.: B1594163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
tertiary alcohol, 4-Propyl-4-heptanol. The information presented herein is essential for the
identification, characterization, and quality control of this compound in research and
development settings. This document outlines the spectral data obtained from Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), including detailed experimental protocols and data analysis.

Compound Information

o Compound Name: 4-Propyl-4-heptanol

Chemical Formula: C10H220

Molecular Weight: 158.28 g/mol [1]

CAS Number: 2198-72-3[1][2]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Due to the absence of publicly available experimental peak assignments, the
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following data is based on spectral prediction and serves as an illustrative guide.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information about the number of different types of protons and
their neighboring environments. The symmetrical nature of 4-propyl-4-heptanol simplifies its
IH NMR spectrum.

Table 1: Predicted *H NMR Data for 4-Propyl-4-heptanol

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~1.42 Triplet 6H -CH2-CHs
~1.38-1.25 Multiplet 12H -CH2-CH2-CHs
~1.20 Singlet 1H -OH
~0.90 Triplet 3H -CH2-CH2-CHs

Note: Predicted values can vary. The hydroxyl (-OH) proton's chemical shift is highly dependent
on concentration and solvent.

A typical experimental setup for acquiring a *H NMR spectrum of 4-propyl-4-heptanol would
involve the following:

Instrument: 300 MHz NMR Spectrometer (e.g., Bruker AC-300)[1][3]
e Solvent: Deuterated Chloroform (CDCI3)[3]

o Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm[3]

o Temperature: 297K[3]

e Procedure: A small amount of the 4-propyl-4-heptanol sample is dissolved in CDCls in an
NMR tube. The spectrum is acquired after tuning and shimming the spectrometer to ensure a
homogeneous magnetic field.
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3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) provides information about the different carbon environments in a
molecule.

Table 2: Predicted 13C NMR Data for 4-Propyl-4-heptanol

Chemical Shift (8) ppm Assignment
~75.0 C-OH (C4)

~40.0 CH2-C-OH (C3, C5)
~17.0 CH2-CH2-CHs
~14.5 -CHs

The 13C NMR spectrum is typically acquired under the following conditions:

Instrument: 75 MHz NMR Spectrometer (corresponding to a 300 MHz *H frequency)
e Solvent: Deuterated Chloroform (CDCIs)

o Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm. The CDClIs solvent peak at ~77
ppm can also be used as a secondary reference.

o Mode: Proton-decoupled mode to simplify the spectrum to single lines for each unique
carbon atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 4-Propyl-4-heptanol
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Wavenumber (cm~?) Intensity Assignment

~3600 - 3200 Strong, Broad O-H stretch (alcohol)

2955, 2925, 2855 Strong C-H stretch (alkane)

~1465 Medium C-H bend (methylene)
~1375 Medium C-H bend (methyl)

~1140 Strong C-O stretch (tertiary alcohol)

Data interpreted from the NIST gas-phase IR spectrum.[4]
The provided data is based on a gas-phase spectrum.

e Instrument: HP-GC/MS/IRDI[4]

o State: Gas[4]

e Procedure: The sample is introduced into the gas chromatograph (GC) for separation and
then passed into an infrared detector (IRD) where the gas-phase IR spectrum is measured.
Alternatively, for a liquid sample, a drop can be placed between two salt plates (NaCl or KBr)

to create a thin film (neat).

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized
molecules and their fragments. This information is used to determine the molecular weight and

deduce the structure of the compound.

Table 4: Major Fragments in the Electron lonization (EI) Mass Spectrum of 4-Propyl-4-

heptanol
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Possible Fragment

mlz Relative Intensity (%) .
Assignment

115 100 [M - C3H7]*

57 85 [CaHo]*

43 80 [C3H7]*

73 75 [CaHsO]*

a1 65 [CsHs]*

29 60 [C2Hs]*

Note: The molecular ion peak (M*) at m/z 158 is expected to be weak or absent for a tertiary
alcohol due to facile fragmentation.

 lonization Method: Electron lonization (EI)[2]

e Procedure: In the ion source of the mass spectrometer, the 4-propyl-4-heptanol sample is
bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize
and fragment. The resulting positively charged ions are then accelerated, separated by their
mass-to-charge ratio in a mass analyzer, and detected.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 4-Propyl-4-heptanol.
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Workflow for Spectroscopic Analysis of 4-Propyl-4-heptanol
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Caption: Workflow for the spectroscopic analysis of 4-Propyl-4-heptanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Propyl-4-heptanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594163#spectral-data-for-4-propyl-4-heptanol-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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